

H-His(1-Trt)-OtBu: Structural Architecture and Synthetic Utility

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Compound of Interest

Compound Name: *H-His(1-Trt)-OtBu*

CAS No.: 304698-96-2

Cat. No.: B613063

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Executive Summary

H-His(1-Trt)-OtBu (CAS: 304698-96-2) is a specialized amino acid building block used primarily in convergent peptide synthesis and the modification of bioactive scaffolds. It features a free

-amino group, allowing it to serve as a nucleophile in coupling reactions, while its C-terminus is protected as an acid-labile tert-butyl ester (OtBu) and its imidazole side chain is masked by a bulky trityl (Trt) group.

This derivative is critical for strategies requiring the suppression of histidine-mediated racemization. The "1-Trt" designation in commercial catalogs typically refers to the thermodynamically stable

-trityl (tele-trityl) regioisomer, which sterically shields the imidazole ring and prevents the

-nitrogen from acting as an intramolecular base—a primary cause of epimerization during peptide coupling.

Molecular Architecture & Regiochemistry

Structural Components

The molecule consists of three distinct functional domains, each serving a specific role in synthetic chemistry:

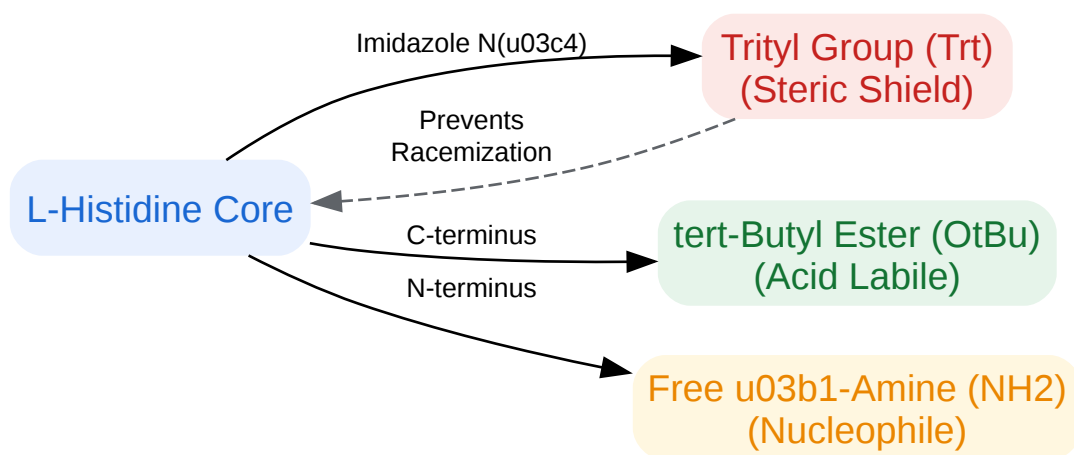
- The Core (L-Histidine): The central chiral scaffold.
- C-Terminal Protection (OtBu): The tert-butyl ester protects the carboxylic acid, preventing self-polymerization and directing coupling to the N-terminus. It is orthogonal to base-labile groups (like Fmoc) but is cleaved by strong acids (TFA).
- Side-Chain Protection (Trt): The triphenylmethyl (trityl) group is attached to the imidazole nitrogen.

The "1-Trt" vs. "3-Trt" Nomenclature Ambiguity

In histidine chemistry, confusion often arises regarding nitrogen numbering.

- IUPAC-IUB (Biochemistry): Designates the nitrogen near the alanine side chain as (pro) and the far nitrogen as (tele).
- Catalog/IUPAC (Organic): Often assigns "1" to the nitrogen bearing the substituent.

For **H-His(1-Trt)-OtBu**, the commercially relevant and synthetically useful isomer is the -Trityl derivative. The bulky trityl group preferentially alkylates the less sterically hindered -nitrogen. This placement is crucial because it lowers the basicity of the -nitrogen via steric bulk and electronic effects, thereby suppressing the abstraction of the -proton and preventing racemization.



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Figure 1: Functional decomposition of **H-His(1-Trt)-OtBu**. The Trityl group on the α -nitrogen is key to maintaining stereochemical integrity.

Physicochemical Profile

The following data characterizes the standard commercial form (Free Base or HCl salt).

Property	Value	Notes
Chemical Name	H-His(1-Trt)-OtBu	Synonyms: -Trityl-L-histidine tert-butyl ester
CAS Number	304698-96-2	Free base form
Molecular Formula		
Molecular Weight	453.58 g/mol	Free base
Appearance	White to off-white powder	Crystalline solid
Solubility	Soluble in DCM, EtOAc, MeOH	Slightly soluble in water; soluble in organic solvents
Purity Standard	(HPLC)	Chiral purity is critical
Storage	to	Hygroscopic; keep under inert gas

Synthetic Utility & Mechanism[1] Role in Racemization Suppression

Histidine is notoriously prone to racemization during activation.[1] The imidazole

-nitrogen can act as a base to deprotonate the

-carbon, leading to an enol intermediate that destroys chirality.[2]

- Mechanism: The Trityl group on the

-nitrogen exerts massive steric hindrance. It prevents the

-nitrogen from orienting correctly to abstract the

-proton.

- Comparison: Trt is superior to Boc or Bum protection for preserving chirality during coupling, although Bum is more stable to acid.

Orthogonality and Deprotection

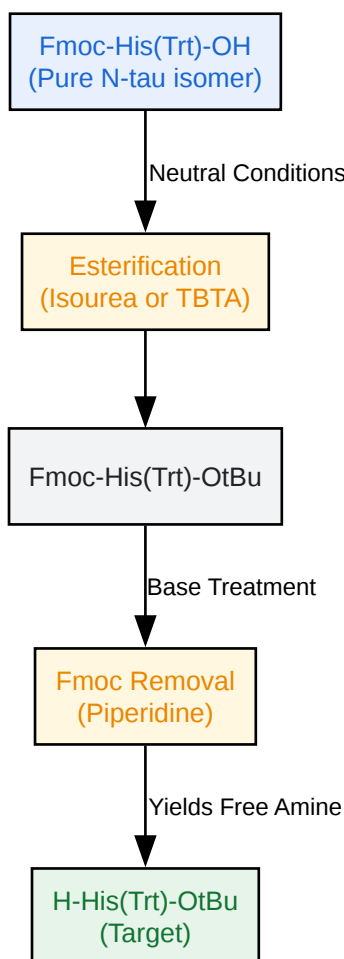
H-His(1-Trt)-OtBu is designed for Solution Phase Synthesis or Fragment Condensation.

- Base Stability: The OtBu and Trt groups are stable to bases like piperidine and diethylamine. This allows the free amine to be coupled with Fmoc-protected amino acids.
- Acid Sensitivity (Global Deprotection): Both the Trt side-chain protection and the OtBu C-terminal ester are cleaved simultaneously by Trifluoroacetic Acid (TFA).
 - Reagent: 95% TFA / 2.5% TIS / 2.5%
 - Result: Yields free L-Histidine (or the peptide acid) in one step.

Synthesis Protocol (Reverse Engineering)

Since direct esterification of His(Trt) with acid would cleave the Trt group, the synthesis typically follows a base-tolerant route:

- Starting Material: Fmoc-His(Trt)-OH (Commercial, pure isomer).
- Esterification: Reaction with tert-butyl-2,2,2-trichloroacetimidate (TBTA) or O-tert-butyl-N,N'-diisopropylisourea. These methods install the tert-butyl group under neutral/thermal conditions without acid.
- N-Deprotection: Removal of the Fmoc group using Piperidine/DMF.
- Purification: Crystallization to yield H-His(Trt)-OtBu.



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Figure 2: Logical synthetic pathway avoiding acid-catalyzed deprotection of the Trityl group.

Experimental Handling & Quality Control

Handling Precautions

- **Acid Sensitivity:** Avoid any contact with acidic vapors (HCl, TFA) during storage or weighing, as this will prematurely cleave the Trityl group (turning the solid yellow/orange) or the OtBu ester.
- **Hygroscopicity:** Store in a desiccator. Moisture can lead to hydrolysis of the ester over time.

Quality Control Parameters

To ensure the integrity of the building block before use in expensive peptide assembly:

- 1H-NMR (DMSO-d₆): Verify the presence of the tert-butyl singlet (~1.4 ppm) and the Trityl aromatic protons (7.0–7.4 ppm). Confirm the integration ratio (9H for tBu, 15H for Trt).
- HPLC (Chiral): Essential to verify that the starting material has not racemized. The L-isomer should be >99.5%.
- TLC: Run in DCM/MeOH (9:1). Staining with Ninhydrin should show a free amine (positive/blue spot).

Troubleshooting Coupling Reactions

If yields are low when coupling to H-His(Trt)-OtBu:

- Steric Hindrance: The bulky Trityl group and the tert-butyl ester create a congested steric environment. Use highly active coupling reagents like HATU or COMU rather than standard carbodiimides.
- Pre-activation: Pre-activate the incoming carboxylic acid to ensure rapid kinetics.

References

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